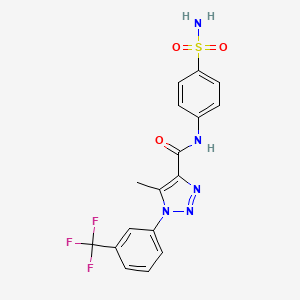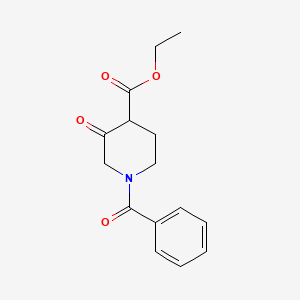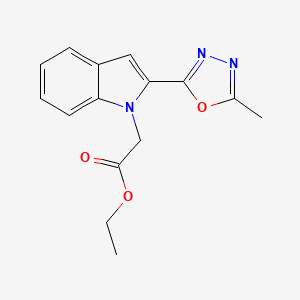
5-methyl-N-(4-sulfamoylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(4-sulfamoylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14F3N5O3S and its molecular weight is 425.39. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-N-(4-sulfamoylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-(4-sulfamoylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Research on compounds structurally related to 5-methyl-N-(4-sulfamoylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide highlights the chemical synthesis and modification potential of these molecules. Studies have shown that the heating of substituted 5-amino-1-phenyl-1,2,3-triazoles can afford acetyl derivatives, leading to rearrangements and the formation of different isomeric structures (Sutherland & Tennant, 1971). Moreover, the synthesis of v-triazolo[4,5-d]pyrimidines from 1,2,3-triazole derivatives demonstrates the flexibility of these compounds in generating diverse chemical structures with potential biological activities (Albert & Taguchi, 1972).
Structural Analysis and Rearrangements
Detailed structural analysis has been conducted on compounds related to 5-methyl-N-(4-sulfamoylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide, providing insights into their molecular rearrangements. For instance, the crystal structure analysis of phenyl-triazolo-triazine derivatives offers evidence for Dimroth rearrangement processes, shedding light on the chemical behavior and stability of these compounds under various conditions (L'abbé et al., 2010).
Pharmacological Potential
The structural motif of 5-methyl-N-(4-sulfamoylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is indicative of potential pharmacological applications. Research into similar compounds has unveiled their ability to inhibit key enzymes or receptors, suggesting the possibility of these compounds serving as leads for the development of new therapeutic agents. For example, the synthesis of isoxazole-containing sulfonamides has demonstrated potent inhibitory properties against carbonic anhydrase II and VII, highlighting the therapeutic potential of these molecules in treating conditions like glaucoma and neuropathic pain (Altug et al., 2017).
Antimicrobial Activities
Compounds structurally related to 5-methyl-N-(4-sulfamoylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide have been explored for their antimicrobial properties. The synthesis and evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives have shown promising results as potential antimicrobial agents, demonstrating the broad application spectrum of these chemical structures in addressing infectious diseases (Jadhav et al., 2017).
Propiedades
IUPAC Name |
5-methyl-N-(4-sulfamoylphenyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O3S/c1-10-15(16(26)22-12-5-7-14(8-6-12)29(21,27)28)23-24-25(10)13-4-2-3-11(9-13)17(18,19)20/h2-9H,1H3,(H,22,26)(H2,21,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKSZVBLLGASJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(2-Chloroacetyl)piperidin-4-yl]-1,3-dihydroindol-2-one](/img/structure/B2738063.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylthiazole-4-carboxamide](/img/structure/B2738064.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine](/img/structure/B2738065.png)
![ethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate](/img/structure/B2738067.png)
![2-[Methyl(thieno[3,2-d]pyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B2738068.png)



![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2738074.png)
![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2738075.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2738083.png)

